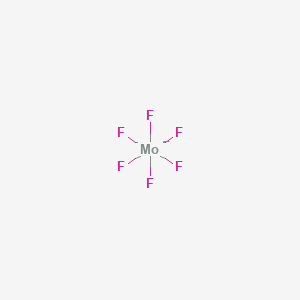

Hexafluoromolybdate(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hexafluoromolybdate(2-) is a molybdenum coordination entity.

Applications De Recherche Scientifique

1. Synthesis and Crystal Structure

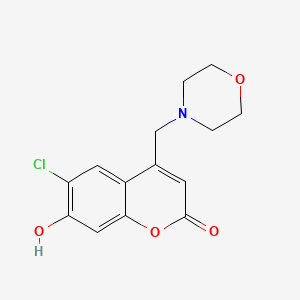

- A study by Xue et al. (2005) focused on the functionalization of the hexamolybdate cluster with fluorine-containing aromatic amine. They synthesized a novel bifunctionalized arylimido derivative of hexamolybdate bearing an electron-withdrawing trifluoromethyl group. This study provided insights into the synthesis, crystal structure, and potential bioactivity of hexamolybdate derivatives (Xue, Sijia et al., 2005).

2. Bioactivity of Hexamolybdate Derivatives

- The same research by Xue et al. (2005) also indicated that the synthesized hexamolybdate derivative had some herbicidal and insecticidal activities, suggesting its potential applications in agriculture (Xue, Sijia et al., 2005).

- A related study by Xue et al. (2008) explored two novel mono-organoimido functionalized polyoxometalate clusters. These clusters also demonstrated some herbicidal activities, further suggesting the utility of hexamolybdate derivatives in agricultural contexts (Xue, Sijia et al., 2008).

3. Synthesis and Anti-proliferative Effects

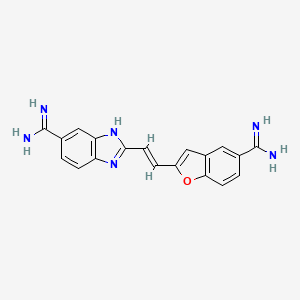

- Mukhopadhyay et al. (2011) conducted a study on the synthesis of 2-alkyl substituted benzimidazoles using aqueous hexafluorophosphoric acid. Some of the synthesized compounds showed potential in inhibiting the proliferation of cancer cells, indicating a possible application in cancer research (Mukhopadhyay, C. et al., 2011).

4. Polymer Synthesis for Photovoltaic Applications

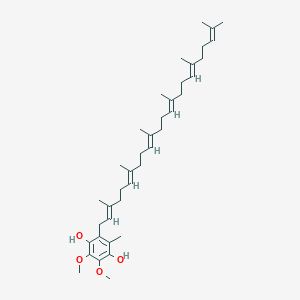

- Lu et al. (2005) embedded hexamolybdate clusters into the main chain of poly(phenylene acetylene)s. These hybrid polymers, synthesized via palladium-catalyzed coupling reactions, exhibited potential for applications in photovoltaic cells, highlighting a different application area for hexamolybdate clusters (Lu, Meng et al., 2005).

5. Nonlinear Optical Response of Hexamolybdate Metal Cluster

- A study by Haroon et al. (2017) explored the nonlinear optical (NLO) response of hexamolybdate metal clusters. They demonstrated that these materials could be promising candidates for NLO applications, thereby opening avenues in optical technology (Haroon, Muhammad et al., 2017).

6. Drug Discovery and Pharmaceutical Applications

- The study by Murray and Rees (2009) highlighted the role of fragment-based drug discovery (FBDD) in identifying new drugs. They pointed out the potential application of hexamolybdate clusters in FBDD, particularly in identifying leads for biological targets that are difficult to address with other chemical approaches (Murray, C. & Rees, D., 2009).

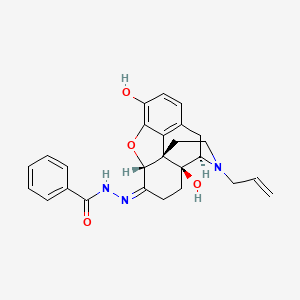

7. Degradable Anticancer Agents

- She et al. (2016) developed a degradable organoimido derivative of hexamolybdate for cancer treatment. Their research demonstrated the potential of this derivative in inhibiting glioblastoma cells, suggesting its application as a degradable anticancer agent (She, Shan et al., 2016).

Propriétés

Nom du produit |

Hexafluoromolybdate(2-) |

|---|---|

Formule moléculaire |

F6Mo-2 |

Poids moléculaire |

209.9 g/mol |

Nom IUPAC |

hexafluoromolybdenum(2-) |

InChI |

InChI=1S/6FH.Mo/h6*1H;/q;;;;;;+4/p-6 |

Clé InChI |

FFDSCFZKYADRQA-UHFFFAOYSA-H |

SMILES canonique |

F[Mo-2](F)(F)(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S,4R,5S,11S,12R)-14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1234494.png)